![molecular formula C23H16N2O4 B1236592 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Antioxidant Activity
Quinazolinone derivatives, including the compound , have demonstrated a range of biological activities, notably antioxidant properties. For instance, a study by Jatmika, Maggadani, and Hayun (2015) evaluated the antioxidant activity of similar quinazolinone derivative compounds using various methods such as DPPH radical scavenging and ferric reducing activity potential. They found that certain synthesized compounds showed higher antioxidant capacity compared to others, although their activity was lower than the standard ascorbic acid (Jatmika, Maggadani, & Hayun, 2015).
Antimicrobial and Antitumor Activity
El-Badry, El-hashash, and Al-Ali (2020) synthesized a series of quinazolin-4(3H)-one derivatives and investigated their antimicrobial and antitumor activities. They reported modest antimicrobial activity and significant antitumor activity on various cancer cell lines, such as melanoma and ovarian cancer, with some compounds even outperforming the reference drug 5-fluorouracil (El-Badry, El-hashash, & Al-Ali, 2020).
Antihypertensive and Cardiovascular Effects
Rahman et al. (2014) synthesized derivatives of quinazolin-4(3H)-one and evaluated their antihypertensive activity in albino rats. They observed that some compounds exhibited potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used analogs like prazosin (Rahman et al., 2014).
Antiviral Properties
Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and screened them for antiviral activity against various viruses, including influenza and severe acute respiratory syndrome coronavirus. They discovered that some compounds inhibited virus replication effectively (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
Rajanarendar et al. (2012) synthesized novel isoxazolyl quinazolin-4-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. They found that some compounds exhibited significant activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticonvulsant Agents
A study by Archana, Srivastava, and Kumar (2002) synthesized quinazolin-4(3H)-one derivatives and screened them for anticonvulsant activity. They identified compounds with significant anticonvulsant properties, comparable to standard drugs like phenytoin sodium (Archana, Srivastava, & Kumar, 2002).
properties
Product Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
|---|---|
Molecular Formula |
C23H16N2O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H16N2O4/c26-17-5-3-4-16(13-17)25-22(24-19-7-2-1-6-18(19)23(25)27)11-9-15-8-10-20-21(12-15)29-14-28-20/h1-13,26H,14H2/b11-9+ |
InChI Key |
YXZBNHDVRXRUBE-PKNBQFBNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



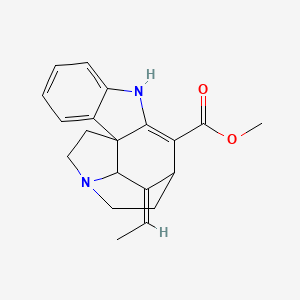
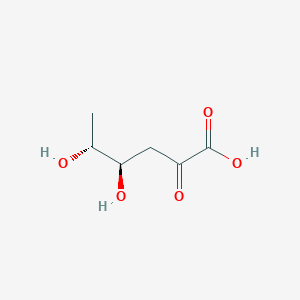

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)

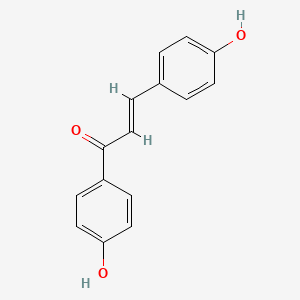
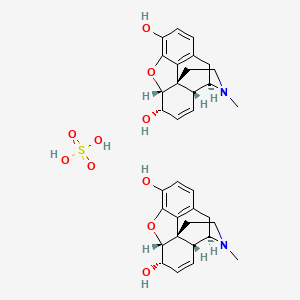
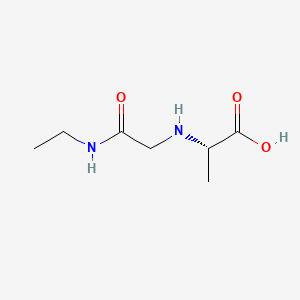
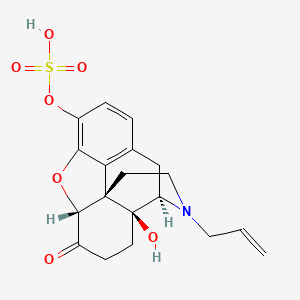
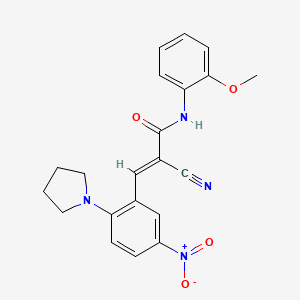
![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)
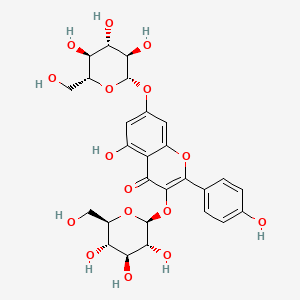
![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)
